molecular formula C28H31N3O5S B12147243 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12147243
M. Wt: 521.6 g/mol
InChI Key: YLWOFJDFAAGEGR-BWAHOGKJSA-N
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Description

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other reagents that facilitate the formation of the thiazolotriazine core. The reaction conditions may involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acetic acid or p-toluenesulfonic acid to promote the cyclization and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is being explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further development in the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. For example, in its potential anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with DNA or proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of butoxy, ethoxy, and propoxy groups provides a unique combination of electronic and steric effects that can be leveraged in various applications.

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C28H31N3O5S/c1-4-7-15-36-23-13-10-20(17-24(23)34-6-3)18-25-27(33)31-28(37-25)29-26(32)22(30-31)16-19-8-11-21(12-9-19)35-14-5-2/h8-13,17-18H,4-7,14-16H2,1-3H3/b25-18-

InChI Key

YLWOFJDFAAGEGR-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2)OCC

Origin of Product

United States

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